molecular formula C14H27NO4 B1383741 tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate CAS No. 2060006-08-6

tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate

Cat. No.: B1383741
CAS No.: 2060006-08-6
M. Wt: 273.37 g/mol
InChI Key: AJMOYBQGELDHQP-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate: . This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl group, and a dihydroxypropan-2-yl group attached to a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate typically involves the reaction of 1-cyclohexyl-1,3-dihydroxypropan-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with in-line monitoring and control systems to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl groups can be oxidized to form carbonyl compounds.

  • Reduction: : The carbamate group can be reduced to form amines.

  • Substitution: : The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Ketones or aldehydes can be formed from the oxidation of hydroxyl groups.

  • Reduction: : Primary or secondary amines can be produced from the reduction of the carbamate group.

  • Substitution: : A wide range of functionalized derivatives can be synthesized through substitution reactions.

Scientific Research Applications

Tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a protecting group for amines.

  • Biology: : The compound can be employed in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: : The compound can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its catalytic activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate can be compared with other similar compounds such as tert-butyl N-(1-cyclohexyl-1-hydroxypropan-2-yl)carbamate and tert-butyl N-(1-cyclohexyl-1,2-dihydroxypropan-2-yl)carbamate . These compounds share similar structural features but differ in the position and number of hydroxyl groups, which can affect their reactivity and applications.

Properties

IUPAC Name

tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h10-12,16-17H,4-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMOYBQGELDHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate
Reactant of Route 6
tert-butyl N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)carbamate

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